5-Bromo-2-(pentyloxy)pyridine
Overview
Description
5-Bromo-2-(pentyloxy)pyridine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10 (11)12-8-9/h5-6,8H,2-4,7H2,1H3 . The InChI key is DBSSHSZZCVYHCV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound often involve the use of pinacol boronic esters. Protodeboronation of these esters has been reported, utilizing a radical approach .Scientific Research Applications
Spectroscopic Characterization and Theoretical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to 5-Bromo-2-(pentyloxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies involving density functional theory (DFT) were conducted to understand its geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, its interaction with pBR322 plasmid DNA and antimicrobial activities were explored, providing insights into its potential application in biophysical studies and antimicrobial research (Vural & Kara, 2017).
Regiocontrolled Polyarylation
A study on the regiocontrolled polyarylation of pyridine highlights a methodological advancement in the synthesis of pentaarylpyridine derivatives, which possess unique photophysical properties. This research underscores the compound's utility in developing environment-sensitive probes, potentially expanding its application in chemical sensors and molecular imaging (Doebelin et al., 2014).
Acidic Properties and Catalytic Investigation
Research on the acidic properties of niobium pentoxide supported on various substrates used pyridine chemisorption to analyze the Bronsted and Lewis acid sites. This work could inform the catalytic applications of pyridine derivatives in heterogeneous catalysis, specifically in enhancing the acidity and reactivity of supported catalysts (Datka et al., 1992).
Synthesis of Novel Pyridine-Based Derivatives
Another study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, with potential applications as chiral dopants for liquid crystals. These compounds were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential in medicinal chemistry and material science (Ahmad et al., 2017).
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-(pentyloxy)pyridine would act as an electrophile . The bromine atom would be replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is known for its mild and functional group tolerant conditions .
Result of Action
The molecular and cellular effects of this compound would depend on the specific context in which it’s used . In the context of organic synthesis, the primary result would be the formation of a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is known for its tolerance to a wide range of functional groups and reaction conditions .
Future Directions
Properties
IUPAC Name |
5-bromo-2-pentoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXBYWBEGVHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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